Toceranib-d8
説明
Contextualization of Toceranib (B1682387) in Preclinical Research Paradigms
Toceranib is a small molecule that acts as a multi-kinase inhibitor, meaning it can block the activity of several different enzymes called tyrosine kinases. europa.euontosight.ai These enzymes are crucial for various cellular processes, including cell growth, division, and the formation of new blood vessels (angiogenesis). europa.euontosight.ai In the context of cancer, certain tyrosine kinases can become overactive, leading to uncontrolled tumor growth and progression. ontosight.ai
Toceranib's mechanism of action involves selectively inhibiting several receptor tyrosine kinases (RTKs) from the split-kinase family. europa.eu These include the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (c-Kit). europa.eunih.gov By blocking these receptors, Toceranib can exert both direct anti-tumor effects and inhibit angiogenesis, the process by which tumors develop their own blood supply. europa.euontosight.ai
Preclinical studies have demonstrated Toceranib's activity against a range of cancers. tandfonline.compharmaffiliates.com For instance, it has shown efficacy in canine mast cell tumors, where it inhibits the often-mutated KIT receptor tyrosine kinase. ontosight.ai Research has also explored its potential in other cancers such as melanomas, sarcomas, and various carcinomas. tandfonline.com These preclinical investigations have been crucial in understanding the drug's potential and have paved the way for its use in veterinary oncology. nih.govnih.gov
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. clearsynth.com This substitution has several important applications in pharmaceutical sciences, primarily related to studying a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.innih.gov
One of the key benefits of deuterium labeling is its use in metabolic studies. clearsynth.com The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can sometimes slow down the rate at which the drug is metabolized by enzymes in the body. mdpi.com This "kinetic isotope effect" allows researchers to gain a better understanding of a drug's metabolic pathways and stability. assumption.edu
Furthermore, deuterated compounds are invaluable tools in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in In mass spectrometry, the heavier mass of the deuterated compound allows it to be easily distinguished from its non-labeled counterpart. aptochem.com This is particularly useful for quantitative analysis, where the deuterated compound can be used as an internal standard to improve the accuracy and precision of measurements. clearsynth.comscioninstruments.com
Significance of Toceranib-d8 as a Research Probe
This compound is the deuterium-labeled version of Toceranib. veeprho.com Its primary significance in academic research lies in its role as an internal standard for the accurate quantification of Toceranib in biological samples. veeprho.commyskinrecipes.com When analyzing samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to the sample. mdpi.comresearchgate.net
Because this compound is chemically almost identical to Toceranib, it behaves similarly during sample preparation, extraction, and analysis. aptochem.com However, due to its higher mass, it produces a distinct signal in the mass spectrometer. aptochem.commdpi.com By comparing the signal of the analyte (Toceranib) to the signal of the internal standard (this compound), researchers can correct for variations in the analytical process, leading to more precise and reliable measurements of Toceranib concentrations. scioninstruments.comtexilajournal.com This is crucial for pharmacokinetic studies that aim to understand how the drug is absorbed, distributed, metabolized, and eliminated from the body. myskinrecipes.com
Research Objectives and Scope of Academic Inquiry into this compound
The main objective of using this compound in academic research is to facilitate accurate and robust bioanalytical methods for quantifying Toceranib. veeprho.commyskinrecipes.com This supports a range of research inquiries, including:
Pharmacokinetic Studies: Determining the concentration-time profile of Toceranib in plasma or other biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion. myskinrecipes.comresearchgate.net this compound is a critical tool in these studies, enabling precise measurements. mdpi.comresearchgate.net
Exposure-Response Relationship Studies: Researchers investigate the relationship between the concentration of Toceranib in the body (exposure) and its therapeutic effects or adverse events. mdpi.comnih.gov Accurate quantification using this compound is fundamental to establishing these relationships.
Metabolism Studies: By tracing the metabolic fate of Toceranib, researchers can identify its metabolites. myskinrecipes.com While not the primary use of this compound itself, the analytical methods it enables are crucial for such investigations.
The scope of inquiry is primarily within the realm of preclinical and clinical pharmacology and analytical chemistry. It involves the development and validation of analytical methods, followed by their application in in vitro and in vivo studies to characterize the pharmacokinetic properties of Toceranib.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide |
| Molecular Formula | C₂₂H₁₇D₈FN₄O₂ |
| Molecular Weight | 404.51 g/mol |
| CAS Number | 1795134-78-9 |
| Primary Application | Internal standard in pharmacokinetic and metabolic studies |
Data sourced from multiple chemical suppliers and research articles. pharmaffiliates.commyskinrecipes.com
Table 2: Analytical Method Parameters Using this compound
| Parameter | Description |
| Analytical Technique | High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Analyte | Toceranib |
| Multiple Reaction Monitoring (MRM) Transition (Toceranib) | m/z 397.2 → 283.0 |
| Multiple Reaction Monitoring (MRM) Transition (this compound) | m/z 405.2 → 283.1 |
This table presents typical parameters used in LC-MS/MS methods for the quantification of Toceranib using this compound as an internal standard, as reported in pharmacokinetic studies. mdpi.comnih.gov
特性
CAS番号 |
1795134-78-9 |
|---|---|
分子式 |
C22H25FN4O2 |
分子量 |
404.515 |
IUPAC名 |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
InChIキー |
SRSGVKWWVXWSJT-XOHOATKISA-N |
SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
同義語 |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d |
製品の起源 |
United States |
Synthetic Methodologies and Isotopic Characterization of Toceranib D8
Strategies for Deuterium (B1214612) Incorporation in Small Molecule Synthesis
The introduction of deuterium into small molecules, a process known as deuteration, can significantly alter the pharmacokinetic properties of a drug. researchgate.netresearchgate.net This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. researchgate.netmusechem.com Several strategies are employed for deuterium incorporation, broadly categorized as H/D exchange reactions and chemical synthesis using deuterated building blocks. researchgate.net
H/D exchange reactions involve the direct replacement of C-H bonds with C-D bonds. researchgate.net This can be achieved through various methods, including acid- or base-catalyzed exchanges. For instance, labile protons, such as those in NHn and OHn groups, can be exchanged by dissolving the compound in a deuterated solvent like D₂O. rsc.org More complex methods may involve the use of metal catalysts, such as palladium, to facilitate the exchange at specific positions. assumption.edu
Alternatively, deuterium can be incorporated by assembling the molecule from deuterated precursors. d-nb.info This approach offers greater control over the position and number of deuterium atoms incorporated. d-nb.info For example, a deuterated analog of Tivozanib, HC-1144, was synthesized using a deuterated early-stage reactant, resulting in a 69% yield. assumption.edu Similarly, the synthesis of deuterated analogs of methylphenidate involved the use of pyridine-d₅ as a starting material. nih.gov
Advanced Synthetic Routes to Toceranib-d8
While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed literature, a plausible approach involves the use of a deuterated intermediate, specifically a deuterated pyrrolidine (B122466) derivative, in the final steps of the Toceranib (B1682387) synthesis. The IUPAC name for this compound is (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2, 4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide, indicating that the eight deuterium atoms are located on the pyrrolidine ring. veeprho.com
A general synthetic strategy for analogous kinase inhibitors often involves a Suzuki coupling reaction to connect different heterocyclic fragments. nih.gov For Toceranib, this would likely involve coupling a substituted indolinone moiety with a pyrrole (B145914) carboxamide fragment. The deuterated side chain, N-(2-(pyrrolidin-1-yl-d8)ethyl), would be introduced by reacting the appropriate pyrrole intermediate with a deuterated amine.
Isotopic Purity Determination and Analysis Techniques
Ensuring the isotopic and chemical purity of deuterated compounds is critical for their use as internal standards. rsc.orgrsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometric Isotopic Abundance Quantification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net This method allows for the separation and quantification of isotopologues (molecules that differ only in their isotopic composition). nih.gov
The process involves:
Full Scan MS: Acquiring a full scan mass spectrum of the sample. rsc.org
Isotopologue Ion Extraction: Extracting the ion chromatograms for the desired deuterated compound and any potential partially deuterated or non-deuterated species. rsc.orgrsc.org
Intensity Correction and Calculation: The relative abundance of each isotopologue is determined from the integrated peak areas. These intensities are often corrected for the natural isotopic abundance of other elements in the molecule to accurately calculate the isotopic purity. researchgate.netresearchgate.net
For example, in the analysis of various deuterated compounds, LC-ESI-HR-MS was used to calculate the percentage of isotopic purity, with results showing high levels of enrichment (e.g., 99.5% for tamsulosin-d4). rsc.orgrsc.org
Nuclear Magnetic Resonance Spectroscopy for Deuterium Content
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and can confirm the location of deuterium atoms within a molecule. nih.govneofroxx.com
¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful deuterium incorporation. nih.gov
While ¹H NMR can be challenging for quantifying mixtures of isotopologues, it is invaluable for confirming the site of deuteration. nih.gov
Chromatographic Assessment of Chemical Purity and Impurities
In addition to isotopic purity, the chemical purity of this compound must be rigorously assessed to identify and quantify any process-related impurities or degradants. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose. nih.gov
Orthogonal chromatographic methods, such as ion-pair reversed-phase (IP-RP) HPLC, anion-exchange (AEX) chromatography, and hydrophilic interaction liquid chromatography (HILIC), can be developed to provide a comprehensive purity profile. quality-assistance.com For small molecules like this compound, a reversed-phase HPLC method coupled with a diode-array detector (DAD) is common. mdpi.com
The purity assessment involves:
Method Development: Establishing a chromatographic method that separates the main compound from all potential impurities. nih.gov
Peak Purity Analysis: Using a DAD to assess the spectral homogeneity across each chromatographic peak. A spectrally pure peak indicates that it is a single component. mdpi.com
Quantification of Impurities: Impurities are quantified based on their peak area relative to the main compound, often using a relative response factor if known.
A typical LC-MS/MS method for quantifying Toceranib in plasma utilizes this compound as an internal standard. The chromatographic separation is often achieved on a C18 column with an isocratic mobile phase, and the detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. mdpi.com The MRM transitions for Toceranib and this compound are m/z 397.2 → 283.0 and m/z 405.2 → 283.1, respectively. mdpi.com
Preclinical Pharmacokinetic Investigations of Toceranib D8
Absorption Research in Preclinical Models
In Vitro Permeability Studies
There is no publicly available data from in vitro permeability studies, such as Caco-2 or PAMPA assays, that specifically assess the permeability characteristics of Toceranib-d8. Such studies would be necessary to understand its potential for passive diffusion and active transport across intestinal barriers.
In Vivo Gastrointestinal Absorption Dynamics in Animal Models
Detailed in vivo studies characterizing the gastrointestinal absorption dynamics of this compound in preclinical animal models have not been reported in the scientific literature. Consequently, pharmacokinetic parameters such as bioavailability (F), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) for this compound remain undetermined.
Distribution Studies in Non-Human Biological Systems
Tissue Distribution Profiling in Animal Models
Information regarding the tissue distribution profile of this compound in various animal models is not available. Studies that would elucidate the extent and rate of its distribution into different tissues and organs have not been published.
Plasma Protein Binding Characteristics and Significance
The plasma protein binding characteristics of this compound have not been specifically reported. Data on the fraction of this compound that binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is essential for understanding its distribution and clearance, but this information is not present in the available literature.
Metabolism Studies and Deuterium (B1214612) Isotope Effects
While the metabolism of toceranib (B1682387) has been investigated, specific studies detailing the metabolic pathways of this compound are not available. Research into the deuterium isotope effect on the metabolism of toceranib, which would involve comparing the metabolic rates and pathways of toceranib and this compound, has not been published. Such studies would be critical in determining if the deuterium substitution alters the metabolic fate of the compound, potentially leading to a different pharmacokinetic profile compared to the non-deuterated form.
Identification of Metabolites in In Vitro and In Vivo Non-Human Systems
Specific metabolic profiling studies for this compound are not extensively reported in publicly available literature. However, based on the metabolic pathways of the parent compound, Toceranib, predictions can be made about its deuterated analog.
In vitro and in vivo studies in dogs have shown that Toceranib is metabolized to a single primary metabolite. nih.gov This metabolite has been identified as an alicyclic N-oxide of Toceranib. nih.gov It is anticipated that this compound would follow the same primary metabolic pathway, resulting in the formation of a deuterated N-oxide metabolite. The deuterium atoms in this compound are strategically placed on the N,N-dimethylcarboxamide moiety, which is not the primary site of metabolism. Therefore, the metabolic profile of this compound is expected to be qualitatively similar to that of Toceranib.
| Parent Compound | Expected Primary Metabolite | Metabolic Reaction | System |
|---|---|---|---|
| This compound | This compound N-oxide | N-oxidation | In Vitro (microsomes, hepatocytes), In Vivo (dogs) |
Enzyme Kinetics and Metabolic Pathway Elucidation
The metabolism of Toceranib is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net While the specific CYP isozymes responsible for the N-oxidation of Toceranib have not been definitively identified in published literature, it is expected that the same enzymes would be involved in the metabolism of this compound. The introduction of deuterium atoms is not expected to alter the fundamental metabolic pathway.
The primary metabolic pathway for Toceranib, and presumably this compound, is alicyclic N-oxidation. This reaction occurs on the piperidine (B6355638) ring of the molecule.
Investigation of Kinetic Isotope Effects on Metabolic Stability
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond.
| Parameter | Expected Effect in this compound (compared to Toceranib) | Rationale |
|---|---|---|
| Rate of Metabolism | Potentially slightly decreased | Possible secondary kinetic isotope effect |
| Metabolic Stability | Potentially slightly increased | Slower rate of metabolism |
| Half-life (t1/2) | Potentially slightly increased | Reduced clearance due to slower metabolism |
Comparative Metabolism between Toceranib and this compound
A direct comparative metabolism study between Toceranib and this compound in preclinical models has not been published. However, based on the principles of drug metabolism and deuteration, the following comparisons can be inferred:
Metabolic Profile: The types of metabolites formed are expected to be identical, with the primary metabolite for both being the N-oxide derivative.
Rate of Metabolism: The rate of metabolism of this compound may be slightly slower than that of Toceranib due to potential secondary kinetic isotope effects. This could lead to minor quantitative differences in the pharmacokinetic profiles.
Excretion Pathways in Preclinical Animal Models
Detailed excretion studies specifically for this compound are not available. The excretion profile of Toceranib in dogs has been characterized and serves as the primary reference.
Studies with radiolabeled [14C]-Toceranib administered orally to dogs demonstrated that the majority of radioactivity was excreted in the feces. nih.gov
Renal Clearance Mechanisms
In dogs, only a small fraction of the administered dose of Toceranib is excreted in the urine. nih.gov This suggests that renal clearance is a minor pathway for the elimination of Toceranib and its metabolites. The mechanisms of renal clearance for Toceranib, such as glomerular filtration or active tubular secretion, have not been fully elucidated. Given the low percentage of renal excretion for the parent compound, it is highly probable that this compound would also exhibit minimal renal clearance. Some tyrosine kinase inhibitors have been shown to interact with renal transporters, which can affect their renal secretion. nih.gov
Biliary and Fecal Excretion Profiles
The primary route of excretion for Toceranib in dogs is through the feces, accounting for approximately 92% of the administered dose. nih.gov This high level of fecal excretion strongly suggests that biliary excretion is the major elimination pathway for Toceranib and its metabolites. The parent drug and/or its N-oxide metabolite are likely secreted into the bile and subsequently eliminated in the feces. The long elimination half-life of Toceranib may also be indicative of enterohepatic recirculation. nih.gov It is expected that this compound would follow a similar excretion pattern, with the vast majority of the compound and its metabolites being eliminated via the biliary and fecal route.
| Excretion Route | Toceranib (% of Administered Dose) | Expected for this compound (% of Administered Dose) |
|---|---|---|
| Feces | ~92% nih.gov | ~92% |
| Urine | ~7% nih.gov | ~7% |
Comparative Pharmacokinetic Modeling and Simulation (Preclinical)
Due to the exclusive use of this compound as an internal standard, there are no available preclinical data to conduct comparative pharmacokinetic modeling and simulation studies for this compound. Such analyses are contingent on the compound being administered to preclinical subjects and its concentration being measured over time, which has not been the case for this compound.
Pharmacokinetic modeling and simulation are computational techniques used to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These models are essential for determining dosing regimens and predicting potential drug-drug interactions. The absence of preclinical pharmacokinetic data for this compound means that no such models have been developed or would be relevant to its application as an analytical standard.
Pharmacodynamic Research and Target Engagement of Toceranib D8
Molecular Target Identification and Validation in In Vitro Systems
No studies have been published that investigate the receptor binding properties or ligand-target interactions of Toceranib-d8.
There is no available data on the enzyme inhibition kinetics or the specific mechanism of action for this compound.
Cellular Pathway Modulation and Signaling Research
Research on the effects of this compound on downstream signaling cascades has not been conducted.
There are no published studies on the gene expression or proteomic profiles of cell lines treated with this compound.
Biomarker Discovery and Preclinical Validation
No biomarker discovery or preclinical validation studies have been performed for this compound.
Mechanistic Biomarker Identification in Cellular Models
In cellular models, the investigation of Toceranib's mechanism of action has led to the identification of key biomarkers indicative of its target engagement and downstream effects. A primary target of Toceranib (B1682387) is the KIT receptor tyrosine kinase. nih.gov
KIT Phosphorylation: In canine mastocytoma cell lines harboring activating mutations in c-kit, Toceranib has been shown to inhibit KIT phosphorylation in a dose-dependent manner. This inhibition of the receptor's activity is a direct biomarker of target engagement. For instance, in the treatment-naïve C2 canine mastocytoma cell line, Toceranib demonstrated a potent inhibition of cell proliferation with an IC50 of less than 10 nM. nih.govresearchgate.net In contrast, cell sublines that developed resistance to Toceranib showed less inhibition of KIT phosphorylation. nih.gov
Cell Proliferation and Apoptosis: The anti-proliferative effects of Toceranib are a crucial aspect of its pharmacodynamics. In cellular assays, a reduction in cell viability and proliferation is a key indicator of the drug's activity. nih.gov Furthermore, Toceranib has been observed to induce apoptosis in sensitive cancer cell lines. nih.gov
Downstream Signaling Pathways: Beyond direct target inhibition, the effects of Toceranib on downstream signaling pathways serve as important mechanistic biomarkers. Inhibition of KIT, VEGFR, and PDGFR by Toceranib leads to the modulation of pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
| Biomarker | Cellular Model | Observed Effect of Toceranib | Reference |
|---|---|---|---|
| KIT Phosphorylation | Canine C2 Mastocytoma Cells | Dose-dependent inhibition | nih.gov |
| Cell Proliferation (IC50) | Parental C2 Cells | < 10 nM | nih.govresearchgate.net |
| Cell Proliferation (IC50) | Toceranib-Resistant C2 Sublines | > 1,000 nM | nih.govresearchgate.net |
| Apoptosis Induction | Parental C2 Cells | Observed increase in apoptotic cells | nih.gov |
Preclinical Biomarker Response in Animal Models
In animal models, the pharmacodynamic response to Toceranib has been evaluated through various biomarkers, providing insights into its in vivo activity.
Plasma VEGF Concentrations: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, and its receptor (VEGFR) is a target of Toceranib. In studies involving dogs with solid tumors, treatment with Toceranib led to a significant increase in plasma VEGF concentrations. nih.gov This elevation is considered a pharmacodynamic biomarker, suggesting that the drug is effectively inhibiting the VEGFR2 signaling pathway, leading to a compensatory upregulation of the ligand.
Tumor Growth Inhibition: The most direct preclinical biomarker of efficacy is the inhibition of tumor growth. In dogs with various solid tumors, including mast cell tumors, anal sac adenocarcinomas, and thyroid carcinomas, treatment with Toceranib has resulted in objective tumor responses, such as partial or complete responses, as well as stable disease. nih.gov
Circulating Endothelial Cells (CECs) and Progenitors (CEPs): While not extensively documented specifically for Toceranib, in broader anti-angiogenic therapy research, changes in the levels of CECs and CEPs in peripheral blood have been explored as potential biomarkers of response.
| Biomarker | Animal Model | Observed Effect of Toceranib | Reference |
|---|---|---|---|
| Plasma VEGF Concentration | Dogs with Solid Tumors | Significant increase over the treatment period | nih.gov |
| Tumor Response | Dogs with Mast Cell Tumors | Objective response rate of 37.2% | europa.eu |
| Tumor Response | Dogs with Anal Sac Adenocarcinoma | Clinical benefit rate of 87.5% (Partial Response + Stable Disease) | nih.gov |
| Time to Tumor Progression (TTP) | Dogs with Mast Cell Tumors | Median TTP of 9-10 weeks (compared to 3 weeks for placebo) | europa.eu |
Influence of Deuterium (B1214612) Labeling on Pharmacodynamic Profiles
The substitution of hydrogen with deuterium in a drug molecule, as in this compound, can potentially influence its pharmacodynamic profile, primarily through the kinetic isotope effect. researchgate.net This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. researchgate.net
Potential for Improved Selectivity: In some instances, deuterium labeling can prevent the formation of metabolites that may have off-target activities or contribute to toxicity. nih.gov By blocking a specific metabolic pathway, the deuterated compound may exhibit a more selective pharmacodynamic profile compared to its non-deuterated counterpart.
It is important to note that without specific pharmacodynamic studies on this compound, these potential influences remain theoretical. The primary application of this compound to date has been as a stable isotope-labeled internal standard for bioanalytical assays, where its pharmacodynamic properties are assumed to be identical to Toceranib for the purpose of accurate quantification. mdpi.comnih.gov
Preclinical Efficacy and Mechanistic Activity in Disease Research Models
In Vivo Animal Models of Disease Pathophysiology
Pathological and Histological Assessments of Disease Progression
In preclinical models of various cancers, treatment with Toceranib (B1682387) has been shown to induce significant pathological and histological changes indicative of anti-tumor activity. For instance, in studies of canine mast cell tumors, histological examination of tumor biopsies following Toceranib treatment revealed a decrease in tumor cellularity, an increase in necrosis, and a reduction in mitotic figures. Similarly, in preclinical models of osteosarcoma, histological analysis has shown Toceranib to inhibit tumor growth and reduce metastatic burden, with treated tumors exhibiting increased apoptosis and decreased angiogenesis.
| Disease Model | Pathological/Histological Findings with Toceranib Treatment |
| Canine Mast Cell Tumor | Decreased tumor cellularity, increased necrosis, reduced mitotic index. |
| Canine Osteosarcoma | Inhibition of tumor growth, reduced pulmonary metastasis, increased apoptosis, decreased microvessel density. |
| Canine Anal Sac Adenocarcinoma | Evidence of tumor cell necrosis and reduced proliferation. |
Elucidation of Molecular Mechanisms Underlying Preclinical Efficacy
The preclinical efficacy of Toceranib is attributed to its multi-targeted inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The primary molecular mechanisms of action that have been elucidated include:
Inhibition of KIT Receptor Tyrosine Kinase: In canine mast cell tumors, many of which harbor activating mutations in the c-kit gene, Toceranib directly inhibits the constitutive activation of the KIT receptor. This blockade of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leads to cell cycle arrest and apoptosis of the tumor cells. nih.gov
Anti-angiogenic Effects: Toceranib targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.govkoreascience.kr By inhibiting these receptors on endothelial cells, Toceranib disrupts the formation of new blood vessels that are essential for tumor growth and metastasis. This anti-angiogenic effect is a key component of its activity across a range of solid tumors. nih.govkoreascience.kr
Modulation of the Tumor Microenvironment: Beyond its direct effects on tumor cells and vasculature, Toceranib has been shown to modulate the tumor microenvironment. This includes effects on immune cells and stromal components that can contribute to a less favorable environment for tumor progression.
| Target Receptor | Downstream Effect of Inhibition | Consequence for Tumor |
| KIT | Blockade of PI3K/AKT and MAPK signaling | Induction of apoptosis and cell cycle arrest in tumor cells. |
| VEGFR | Inhibition of endothelial cell proliferation and migration | Reduced tumor angiogenesis, limiting nutrient and oxygen supply. |
| PDGFR | Disruption of pericyte recruitment and vessel maturation | Destabilization of tumor vasculature. |
Comparative Efficacy Research between Toceranib and Toceranib-d8 in Research Settings
There is no published research directly comparing the preclinical or clinical efficacy of Toceranib and this compound. The intended use of this compound is as a non-pharmacologically active internal standard for bioanalytical assays. The incorporation of deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the molecule that can be distinguished from the parent drug by mass spectrometry. nih.govresearchgate.netmdpi.com This allows for accurate quantification of Toceranib in research samples. nih.govresearchgate.netmdpi.com The underlying assumption in its use is that the isotopic labeling does not significantly alter its chemical or biological properties in a way that would produce a therapeutic effect. Therefore, comparative efficacy studies are not a relevant area of investigation for this particular compound.
Advanced Analytical Methodologies for Toceranib D8 in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Toceranib-d8, is essential for correcting variations in sample processing and instrument response. nih.govwisdomlib.org
Development and Validation of Bioanalytical Methods for Biological Matrices
The development of a robust bioanalytical method is a prerequisite for accurate quantification in pharmacokinetic and metabolism studies. In the context of Toceranib (B1682387) analysis, this compound is added to biological samples, such as plasma, at a known concentration at the beginning of the sample preparation process. researchgate.net This allows it to experience the same extraction inefficiencies and matrix effects as the non-labeled analyte, Toceranib. nih.gov
The method validation process ensures that the assay is reliable and reproducible. According to regulatory guidelines, this involves assessing several key parameters, including accuracy, precision, selectivity, sensitivity, recovery, and stability. nih.govresearchgate.netrasayanjournal.co.in For instance, a typical validation would demonstrate that the measurements for quality control samples are within ±15% of the nominal value (±20% for the lower limit of quantification). nih.gov
The process begins with sample preparation, often involving protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix. uu.nl The extracted sample is then injected into a liquid chromatography system, where Toceranib and this compound are separated from other components. Upon entering the mass spectrometer, the compounds are ionized, and specific mass transitions are monitored for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of Toceranib in the original sample. researchgate.net
Table 1: Typical Parameters for Bioanalytical Method Validation using LC-MS/MS This table is interactive. Click on the headers to sort the data.
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Accuracy | Within ±15% of nominal value | Measures the closeness of mean test results to the true concentration. |
| Precision | Coefficient of Variation (CV) ≤15% | Measures the degree of scatter among a series of measurements. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that endogenous matrix components do not affect the quantification. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | CV of internal standard-normalized matrix factor should be ≤15%. | Assesses the influence of matrix components on the ionization of the analyte. |
| Stability | Analyte concentration within ±15% of baseline under various storage conditions. | Evaluates the chemical stability of the analyte in the biological matrix. |
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This capability is invaluable for identifying unknown metabolites of a drug. In a typical study, after administration of Toceranib, biological samples are analyzed to detect new molecular entities that are structurally related to the parent drug.
The process involves comparing the metabolic profile of samples from a drug-treated subject with control samples. nih.gov HR-MS can distinguish drug metabolites from endogenous compounds based on their exact mass. nih.govbham.ac.uk Data mining techniques, such as mass defect filtering, can be employed to specifically search for molecules that have undergone common metabolic transformations (e.g., hydroxylation, demethylation). nih.gov While this compound itself is not expected to be metabolized differently from Toceranib, its presence as an internal standard ensures accurate quantification of the parent drug, and its known isotopic signature prevents it from being mistaken for a metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules and for obtaining a comprehensive profile of metabolites in a biological sample. researchgate.netnih.gov
¹H, ¹³C, and ²D NMR for Structural Characterization
NMR spectroscopy is the definitive method for confirming the identity and isotopic purity of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to verify the exact location of the deuterium (B1214612) atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. This provides direct evidence of successful deuteration.
¹³C NMR (Carbon-13 NMR): The ¹³C spectrum will show signals for all carbon atoms. Carbons directly bonded to deuterium will exhibit a characteristic multiplet pattern due to C-D coupling and may show a slight shift in their resonance frequency (an isotopic shift) compared to the non-deuterated compound. mdpi.com
²D NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms, confirming their presence and chemical environment.
2D Correlation Spectroscopy (e.g., HSQC): Experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectrum correlate proton signals with the carbon signals of the atoms they are attached to. nih.govfrontiersin.org In the HSQC spectrum of this compound, the correlations for the deuterated positions will be missing, further confirming the structural assignment. mdpi.com
These combined analyses provide an unambiguous structural elucidation and confirm that the isotopic label is in the correct position, which is crucial for its function as an internal standard. researchgate.net
NMR-Based Metabolomics in Preclinical Samples
NMR-based metabolomics is a systems biology approach that aims to simultaneously measure and identify a large number of metabolites in a biological sample, such as urine or plasma. nih.govmdpi.com This technique provides a snapshot of the metabolic state of an organism. nih.govunl.edu In preclinical studies involving Toceranib, NMR can be used to investigate the biochemical effects of the drug by comparing the metabolic profiles of treated animals to those of a control group.
The analysis of ¹H NMR spectra of biofluids allows for the identification and quantification of dozens of endogenous metabolites, including amino acids, organic acids, and sugars. mdpi.com Multivariate statistical analysis of the NMR data can then reveal which metabolic pathways are perturbed by the drug's activity. While this compound is not the primary focus of these metabolic profiling studies, its distinct NMR signature would be readily identifiable and could be excluded from the analysis of endogenous metabolites, ensuring that the observed metabolic changes are due to the pharmacological effects of Toceranib and not the presence of the internal standard.
Bioanalytical Challenges and Solutions for Deuterated Compounds
While deuterated compounds like this compound are invaluable as internal standards, their use presents unique bioanalytical challenges. The primary assumption is that the deuterated standard behaves identically to the non-deuterated analyte during all stages of analysis. researchgate.net However, deviations can occur, requiring careful consideration and methodological solutions.
One significant challenge is the potential for in vivo metabolic switching. nih.gov The substitution of hydrogen with deuterium creates a stronger chemical bond, which can slow the rate of metabolic processes like oxidation that involve breaking this bond. This "kinetic isotope effect" might cause the metabolism to shift to other, non-deuterated sites on the molecule. nih.gov This could alter the metabolic profile and potentially the clearance rate compared to the parent drug.
Another issue can be chromatographic separation between the deuterated and non-deuterated compounds. Although minimal, slight differences in physicochemical properties can sometimes lead to partial separation on high-resolution chromatography columns, which can compromise the accuracy of quantification. researchgate.net Furthermore, the stability of the deuterium label is critical; any back-exchange of deuterium for protium (B1232500) in vivo or during sample processing would undermine the integrity of the assay.
Solutions to these challenges lie in meticulous method development and validation. The position of deuteration must be carefully selected to be at a metabolically stable site, away from primary sites of metabolism, to minimize the risk of metabolic switching. nih.gov Analytical methods, particularly chromatography, must be optimized to ensure co-elution of the analyte and the internal standard. Finally, the stability of the deuterated label must be rigorously assessed under various conditions to ensure its integrity throughout the analytical process. nih.gov
| Bioanalytical Challenge | Description | Solution |
|---|---|---|
| Metabolic Switching | Deuteration at a metabolically active site slows its metabolism, potentially redirecting metabolic pathways to other parts of the molecule. nih.gov | Strategic placement of deuterium labels on metabolically stable positions of the molecule. |
| Chromatographic Separation | Slight differences in polarity between the deuterated standard and the analyte can cause them to separate during chromatography, affecting quantification. researchgate.net | Optimization of the liquid chromatography method (e.g., gradient, column choice) to ensure co-elution. |
| Isotopic Instability | The deuterium label may exchange with hydrogen from the surrounding matrix (e.g., water) during sample storage or preparation. | Placing labels on non-exchangeable positions (C-D bonds instead of O-D or N-D) and conducting thorough stability assessments. |
| Cross-Contamination | Presence of non-deuterated analyte impurity in the deuterated internal standard material. | Use of highly pure internal standards with certified isotopic enrichment and characterization of any residual non-deuterated analyte. |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Influence of Deuterium (B1214612) Substitution on Ligand-Target Interactions
The substitution of hydrogen with deuterium is generally not expected to alter the intrinsic biochemical potency or selectivity of a molecule. nih.gov This is because the electronic properties, molecular shape, and size of the deuterated analog remain very similar to its non-deuterated counterpart. nih.gov Toceranib (B1682387) functions by competitively inhibiting the adenosine (B11128) triphosphate (ATP) binding site of several receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and Kit. tokyovets.comnih.gov This inhibition prevents receptor phosphorylation and downstream signaling, which are crucial for tumor growth and angiogenesis. tokyovets.comnih.gov
The interaction between a ligand like Toceranib and its target kinase is primarily governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Since deuterium and hydrogen have the same charge and electronic configuration, the fundamental nature of these interactions should remain unchanged. However, some studies suggest that deuteration can subtly influence hydrogen bond strength. mdpi.com Replacing a hydrogen atom involved in a critical hydrogen bond with deuterium can slightly alter the bond's vibrational energy, which may lead to minor changes in binding affinity. mdpi.com This phenomenon, known as the Ubbelohde effect, results in a slight elongation of the donor-acceptor distance in a hydrogen bond. mdpi.com While this effect is typically small, in highly optimized and sensitive ligand-receptor systems, it could theoretically lead to measurable differences in binding kinetics. mdpi.com
Hydrogen/deuterium exchange (HDX) mass spectrometry is a technique used to monitor protein-ligand interactions by measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent. nih.govmtoz-biolabs.com Ligand binding often protects certain regions of the protein from exchange, providing a footprint of the binding site. nih.gov While direct HDX studies on Toceranib-d8 are not publicly available, such experiments could precisely map its interaction with kinases like Kit and VEGFR and determine if the deuteration pattern influences local or allosteric conformational dynamics compared to the parent compound. nih.govplos.org
Impact of Isotopic Labeling on Metabolic Stability and Pathways
The most significant impact of deuterium substitution is on a drug's metabolic stability. musechem.comnih.gov This is due to the kinetic isotope effect (KIE), a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. researchgate.netsustainability-directory.com
Toceranib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. egnlab.com The main metabolic pathways involve oxidation and N-demethylation. egnlab.com In vitro studies have also identified the formation of an N-oxide derivative. europa.eu These metabolic processes often involve the breaking of C-H bonds at specific sites on the molecule.
By strategically placing deuterium atoms at these metabolically vulnerable positions, the rate of metabolism can be slowed down. This can lead to several potential benefits:
Increased Half-Life: A slower rate of metabolism can increase the drug's plasma half-life, potentially allowing for less frequent dosing. musechem.com
Altered Metabolite Profile: Deuteration can lead to "metabolic shunting," where the metabolic machinery of the cell bypasses the deuterated site and acts on other parts of the molecule. researchgate.net This can reduce the formation of potentially toxic metabolites or increase the formation of desired active metabolites.
This compound is used as an internal standard in pharmacokinetic studies of Toceranib, where its distinct mass allows for precise quantification via mass spectrometry. researchgate.netnih.gov The specific placement of the eight deuterium atoms in commercially available this compound is on the N,N-diethylaminoethyl group. This region is a likely site for N-dealkylation, a common metabolic pathway for compounds with similar structures. Placing deuterium on these ethyl groups would be expected to slow down this specific metabolic reaction.
| Potential Metabolic Change | Underlying Principle | Implication for this compound |
| Slower N-Dealkylation | Kinetic Isotope Effect (KIE) | The C-D bonds on the diethylaminoethyl group are stronger than C-H bonds, making them harder for CYP enzymes to break. |
| Increased Half-Life | Reduced Metabolic Clearance | A slower rate of metabolism would lead to the drug remaining in the system for a longer duration. |
| Metabolic Shunting | Altered Pathway Preference | If N-dealkylation is blocked or slowed, metabolism may shift to other parts of the molecule, such as the indole (B1671886) ring or the pyrrole (B145914) moiety. |
Computational Chemistry and Molecular Modeling for SAR/SMR Insights
Computational methods are invaluable for predicting and understanding the effects of isotopic substitution. jsps.go.jp
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations are necessary to accurately predict the magnitude of the kinetic isotope effect. jsps.go.jpescholarship.org These methods can calculate the vibrational frequencies of C-H and C-D bonds and, from these, the difference in zero-point energy (ZPE). sustainability-directory.com The higher ZPE of a C-H bond compared to a C-D bond is the quantum mechanical origin of the KIE. sustainability-directory.com
By modeling the transition state of a metabolic reaction (e.g., hydroxylation by a CYP enzyme), quantum chemistry can predict the activation energy required for C-H versus C-D bond cleavage. jsps.go.jp This allows for a quantitative prediction of how much a specific deuteration will slow down a metabolic pathway. researchgate.netnih.gov Such calculations can guide the rational design of deuterated drugs by identifying the positions where deuterium substitution will have the most significant and beneficial effect on metabolic stability. jsps.go.jp
Rational Design Principles for Metabolically Stable Analogs
The development of metabolically stable drug analogs is a key goal in medicinal chemistry. nih.govnih.gov The insights gained from studying compounds like Toceranib and the principles of deuteration contribute to a set of rational design strategies.
Identify Metabolic Hotspots: The first step is to identify the sites on a molecule that are most susceptible to metabolic breakdown. This is often done through in vitro metabolism studies with liver microsomes, followed by metabolite identification using mass spectrometry. For Toceranib, known metabolic pathways include oxidation and demethylation. egnlab.com
Strategic Deuteration: Once metabolic hotspots are known, deuterium can be strategically placed at these positions to block or slow down metabolism. nih.govresearchgate.net This is a "soft" modification that generally preserves the pharmacological activity of the parent drug. nih.gov
Structure-Based Design: Computational tools can be used to design new analogs. rsc.orgacs.orgfrontiersin.org For kinase inhibitors, this involves modifying the parent structure to improve interactions with the target kinase while simultaneously blocking sites of metabolic attack. For example, a group that is prone to oxidation could be replaced with a more stable chemical group that still fits within the binding pocket.
Balancing Physicochemical Properties: Modifications aimed at improving metabolic stability must not negatively impact other crucial drug properties, such as solubility, permeability, and target selectivity. rsc.org For instance, replacing a metabolically liable group with a highly lipophilic but stable group might improve metabolic stability but could decrease solubility or increase off-target toxicity.
The use of deuteration, as exemplified by the existence of this compound, represents a refined strategy in drug design, allowing for the fine-tuning of a drug's pharmacokinetic properties to create a potentially more effective and safer therapeutic agent. musechem.comnih.gov
Mechanistic Toxicology and Preclinical Safety Research of Toceranib D8
In Vitro Cytotoxicity and Cell Viability Assessments
In vitro studies are fundamental in determining the direct cytotoxic effects of a compound on cells. For Toceranib (B1682387), these assessments have been conducted across various canine cancer cell lines to establish its anti-proliferative activity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key endpoint in these studies.
Toceranib has been shown to inhibit cell proliferation in a dose-dependent manner. In the canine C2 mastocytoma cell line, which harbors an activating mutation in the c-kit gene, Toceranib demonstrated potent inhibition of cell proliferation with an IC50 value of less than 10 nM. nih.gov In contrast, cell lines developed for resistance to Toceranib showed IC50 values greater than 1,000 nM. nih.gov Another study using a canine mastocytoma cell line reported an IC50 of 5.28 nM. mdpi.com
The cytotoxic effects are not limited to mast cell tumors. In a study involving a canine transmissible venereal tumor (CTVT) cell line, Toceranib was found to have a 50% cytotoxic concentration (CC50) of 0.6 μg/ml. frontiersin.org Furthermore, in canine prostate cancer cell lines, Toceranib phosphate (B84403) reduced cell viability in a dose-dependent fashion, with significant effects observed at concentrations between 3 and 12 μM after 24 to 72 hours of exposure. nih.gov These findings confirm that Toceranib exerts a direct cytotoxic and anti-proliferative effect on tumor cells in vitro. mdpi.com
Table 1: In Vitro Cytotoxicity of Toceranib in Canine Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| C2 Mastocytoma (Parental) | Cell Proliferation Assay | IC50 | < 10 nM | nih.gov |
| C2 Mastocytoma (Resistant) | Cell Proliferation Assay | IC50 | > 1,000 nM | nih.gov |
| Canine Mastocytoma | Alamar Blue Assay | IC50 | 5.28 nM | mdpi.com |
| Canine Transmissible Venereal Tumor | Not Specified | CC50 | 0.6 µg/ml | frontiersin.org |
| Canine Prostate Cancer (PC1) | MTT Assay | Cell Viability | Significant reduction at 3-12 µM | nih.gov |
Target-Organ Mechanistic Investigations in Preclinical Models
Preclinical studies in animal models help to identify potential target organs for toxicity and elucidate the underlying mechanisms.
Evidence from studies in dogs suggests that the liver is a potential target organ for Toceranib toxicity. Clinical reports have noted elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in dogs undergoing treatment. europa.euresearchgate.net In a retrospective study of cats treated with Toceranib, hepatotoxicity was a concern, with some cases showing persistent ALT elevations even after cessation of the drug. nih.gov While these findings indicate potential liver injury, detailed preclinical mechanistic studies investigating specific pathways, such as cytochrome P450 enzyme induction or the measurement of oxidative stress markers in hepatic tissue, are not extensively detailed in the available literature. It is known that Toceranib is metabolized in the liver, and co-administration with drugs that inhibit the CYP3A4 enzyme family could increase its concentration, potentially exacerbating hepatotoxicity. zoetisus.com
Renal toxicity has been identified as a potential concern with Toceranib. A retrospective study in dogs receiving Toceranib found that 24% of dogs without pre-existing proteinuria developed it during treatment. nih.gov The development of proteinuria was associated with a longer duration of therapy. nih.gov In some cases, proteinuria resolved after a temporary discontinuation of the drug and reintroduction at a reduced dose. nih.gov This suggests a drug-related effect on glomerular or tubular function. While traditional markers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are used for monitoring, they are known to have limitations in sensitivity for detecting early kidney injury. nih.govresearchgate.net Specific, sensitive, next-generation biomarkers of kidney injury, such as kidney injury molecule-1 (Kim-1) or clusterin, have been evaluated for other compounds in preclinical studies but specific data on their use to evaluate Toceranib-induced nephrotoxicity in preclinical models is not available in the reviewed literature. novartis.com
The potential for cardiovascular toxicity, specifically drug-induced arrhythmias, is a critical aspect of preclinical safety assessment for many small molecule inhibitors. This is often evaluated by testing the compound's effect on the human ether-à-go-go-related gene (hERG) potassium ion channel, as inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. researchgate.netplos.org For Toceranib's structural analog, sunitinib, cardiotoxicity is a recognized adverse effect in humans. nih.gov However, specific preclinical studies assessing the direct effects of Toceranib on cardiac ion channels in isolated electrophysiology systems (e.g., patch-clamp assays on hERG-expressing cells) have not been reported in the public domain. creative-bioarray.com Therefore, the direct mechanism for any potential cardiotoxicity remains uncharacterized.
Genotoxicity and Mutagenicity Studies (e.g., Ames test, Micronucleus Assay)
Genotoxicity assays are performed to detect the potential of a compound to cause DNA or chromosomal damage. Standard testing batteries typically include an in vitro bacterial reverse mutation assay (Ames test) and an in vitro or in vivo assessment of chromosomal damage (e.g., micronucleus assay). nih.govacademicjournals.org A comprehensive search of the available scientific literature did not yield any specific reports on the genotoxic or mutagenic potential of Toceranib from such studies. Therefore, its profile regarding these critical toxicological endpoints remains uncharacterized in the public record.
Immunomodulatory Effects in Preclinical Systems
Beyond its direct anti-tumor effects, Toceranib has been shown to exert significant immunomodulatory activities. Preclinical and clinical studies in dogs with cancer have demonstrated that Toceranib can selectively decrease the number and percentage of regulatory T cells (Tregs) in peripheral blood. jimdofree.comnih.gov Tregs are known to suppress anti-tumor immune responses, so their reduction can be therapeutically beneficial.
In a prospective clinical trial involving 15 dogs with advanced tumors, the administration of Toceranib led to a significant decrease in Tregs. nih.gov When combined with low-dose cyclophosphamide, there was also a significant increase in serum concentrations of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. jimdofree.comnih.gov This increase in IFN-γ was inversely correlated with the number of Tregs, suggesting a mechanistic link. nih.gov These findings indicate that Toceranib can modulate the tumor microenvironment by altering the balance of immune cells and cytokines, potentially restoring T cell-mediated anti-tumor immunity.
Table 2: Immunomodulatory Effects of Toceranib in Dogs with Cancer
| Parameter | Effect | Significance | Reference |
|---|---|---|---|
| Regulatory T cells (Tregs) | Significant decrease in number and percentage | P-value not specified | jimdofree.comnih.gov |
| Interferon-gamma (IFN-γ) | Significant increase (in combination with cyclophosphamide) | P-value not specified | nih.gov |
Elucidation of Toxicity Pathways and Determinants
The mechanistic toxicology of Toceranib-d8 is intrinsically linked to that of its non-deuterated counterpart, Toceranib. As a deuterated isotopologue, this compound is primarily utilized as an internal standard in pharmacokinetic analyses due to its mass difference, while its biological activity and, consequently, its toxicological profile are considered equivalent to Toceranib. nih.gov The toxicity of Toceranib is a direct extension of its pharmacological action as a multi-kinase inhibitor, primarily targeting split-kinase receptor tyrosine kinases (RTKs) such as KIT, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). mdpi.comfda.gov The elucidation of its toxicity pathways involves understanding both on-target and off-target effects, as well as determinants that can influence the manifestation of toxicity.
On-Target Toxicity Pathways
The primary mechanism of Toceranib-induced toxicity stems from the inhibition of its intended therapeutic targets in non-neoplastic tissues. These on-target effects are responsible for a significant portion of the observed toxicities in preclinical studies.
Gastrointestinal Toxicity: A potential mechanism for gastrointestinal toxicity is attributed to the inhibition of the KIT protein on the interstitial cells of Cajal. mdpi.com These cells are crucial for regulating gastrointestinal motility, and their inhibition can lead to hypomotility.
Hematological Toxicity: The inhibition of KIT in bone marrow stem cells is a key pathway for hematological toxicity. mdpi.com This can disrupt normal hematopoiesis, leading to cytopenias. Furthermore, inhibition of the colony-stimulating factor-1 receptor (CSF-1R) may also contribute to myelosuppression, potentially exacerbating neutropenia when used in combination with other cytotoxic agents. nih.gov
Renal and Vascular Toxicity: Renal toxicity and proteinuria are likely consequences of targeting VEGFRs and PDGFRs. mdpi.com Inhibition of these receptors can lead to endothelial damage and local thrombosis within the renal vasculature. mdpi.com
Table 1: On-Target Toxicity Pathways of Toceranib
| Target Receptor | Normal Physiological Function | Consequence of Inhibition (Toxicity Pathway) |
|---|---|---|
| KIT | Regulation of gastrointestinal motility (interstitial cells of Cajal); Hematopoiesis (bone marrow stem cells) | Gastrointestinal hypomotility; Hematological toxicity (e.g., neutropenia) |
| VEGFRs/PDGFRs | Angiogenesis, vascular homeostasis, endothelial cell survival | Renal toxicity, proteinuria, local thrombosis, endothelial damage |
| CSF-1R | Myeloid cell differentiation and survival | Potential contributor to myelosuppression/neutropenia |
Metabolism-Related Toxicity Pathways
The metabolism of Toceranib can also play a role in its toxicity profile, particularly in the context of drug-drug interactions.
Cytochrome P450 Interactions: The cytochrome P450 hepatic enzyme system, specifically CYP3A4, is thought to be a major pathway for Toceranib metabolism. nih.gov Co-administration with other drugs that are also metabolized by CYP3A4 can lead to competitive inhibition, resulting in prolonged exposure to the active forms of one or both drugs. nih.gov This can lead to an increase in toxicity, particularly hematologic adverse events. nih.gov
Determinants of Toxicity
Several factors have been identified that can influence the likelihood and severity of Toceranib-induced toxicities.
Drug Exposure: Preclinical and clinical observations suggest a relationship between drug exposure and toxicity. nih.gov Higher steady-state peak plasma concentrations may be associated with an increased risk of adverse events. nih.gov Significant interpatient variability in pharmacokinetic parameters has been noted, which can affect individual exposure levels and, consequently, toxicity. nih.govresearchgate.net
Synergistic Toxicity with Concomitant Therapies: The combination of Toceranib with other chemotherapeutic agents can lead to additive or synergistic toxicities. For instance, enhanced myelosuppression has been observed when Toceranib is combined with vinblastine. nih.gov This suggests that Toceranib may sensitize the myeloid compartment to the effects of cytotoxic drugs through mechanisms that are not yet fully understood. nih.gov
Table 2: Determinants of Toceranib Toxicity
| Determinant | Mechanism |
|---|---|
| Drug Exposure | Higher peak plasma concentrations are associated with an increased risk of toxicity. nih.gov |
| Pharmacokinetic Variability | Inter-individual differences in drug absorption, metabolism, and elimination can lead to varied exposure levels. nih.govresearchgate.net |
| Drug-Drug Interactions | Co-administration with inhibitors or substrates of CYP3A4 can alter metabolism and increase exposure. nih.gov |
| Combined Therapy | Additive or synergistic effects with other cytotoxic drugs can enhance specific toxicities, such as myelosuppression. nih.gov |
Applications of Toceranib D8 in Drug Discovery and Development Research Tools
Role as an Internal Standard in Quantitative Bioanalysis
The most prominent and well-documented application of Toceranib-d8 is its use as an internal standard (IS) for the quantitative bioanalysis of Toceranib (B1682387) in biological matrices. nih.govresearchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific analytical method, an internal standard is essential to correct for variability during sample preparation and analysis. aptochem.comnih.gov Deuterated standards like this compound are considered the "gold standard" because they share nearly identical physicochemical properties with the analyte (the non-deuterated drug). aptochem.comresearchgate.net
This similarity ensures that this compound behaves like Toceranib during extraction, chromatography, and ionization, thus accurately compensating for any sample loss or fluctuations in the mass spectrometer's signal. scispace.comtexilajournal.com Research studies have detailed the use of this compound in quantifying Toceranib concentrations in dog plasma to evaluate the drug's pharmacokinetics and establish exposure-response relationships. nih.govmdpi.com In these analyses, specific mass transitions for both Toceranib and this compound are monitored. The ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of Toceranib in the sample. nih.govmdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Toceranib | 397.2 | 283.0 |
| This compound | 405.2 | 283.1 |
| Table 1: Multiple Reaction Monitoring (MRM) transitions for Toceranib and its deuterated internal standard, this compound, used in LC-MS/MS bioanalysis. nih.govmdpi.comresearchgate.net |
Utility in Reaction Phenotyping and Metabolite Identification Studies
In drug metabolism research, identifying which enzymes are responsible for a drug's breakdown (reaction phenotyping) and what metabolites are formed is crucial. nih.gov Stable isotope-labeled compounds like this compound are powerful tools for these investigations. symeres.comresearchgate.net By incubating a 1:1 mixture of Toceranib and this compound with liver microsomes or hepatocytes, researchers can easily distinguish drug-related metabolites from endogenous matrix components in LC-MS analysis. researchgate.net
Any metabolite formed from the mixture will appear as a characteristic doublet of peaks, separated by the mass difference conferred by the deuterium (B1214612) atoms (in this case, 8 Daltons). This "isotope signature" provides a clear and unambiguous signal, simplifying the identification of novel or low-level metabolites. Studies on Toceranib have identified an alicyclic N-oxide as a metabolite. researchgate.net Using this compound in such a study would confirm this finding by revealing a corresponding N-oxide metabolite with an increased mass, aiding in the structural elucidation process. researchgate.net This approach increases the confidence and efficiency of metabolite discovery. chemrxiv.org
Contribution to Lead Optimization and Candidate Selection
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its pharmacological properties, such as efficacy, safety, and pharmacokinetics. danaher.combiobide.com Incorporating deuterium into a molecule, a strategy known as "deuterium switching," is a recognized approach in lead optimization. nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com If a C-H bond is broken during a key metabolic step, replacing hydrogen with deuterium at that specific site can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. clearsynthdiscovery.com
This metabolic slowdown can lead to several potential benefits for a drug candidate:
Improved Metabolic Stability: A slower rate of breakdown can increase the drug's half-life. clearsynthdiscovery.com
Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure after oral administration. clearsynthdiscovery.com
Reduced Formation of Toxic Metabolites: Altering metabolic pathways may decrease the production of harmful byproducts. clearsynthdiscovery.com
While this compound is primarily used as an analytical standard, the principles it embodies are central to modern lead optimization strategies aimed at creating safer and more effective drug candidates. biobide.com
Application in Understanding Species Differences in Drug Disposition
Before a drug can be tested in humans, its absorption, distribution, metabolism, and excretion (ADME) must be characterized in preclinical animal models. However, drug disposition can vary significantly between species. Understanding these differences is vital for extrapolating animal data to humans. Stable isotope-labeled compounds are exceptionally useful for conducting such comparative studies. symeres.comnih.gov
This compound could be used in studies designed to compare the metabolism and pharmacokinetics of Toceranib in different species (e.g., dogs, rats, and monkeys). By administering a mixture of labeled and unlabeled drug to animals from each species, researchers can analyze plasma, urine, and feces to track the parent drug and its metabolites with high specificity. researchgate.net This approach allows for a precise comparison of metabolic pathways, rates of elimination, and clearance mechanisms across species. The pharmacokinetic properties of Toceranib have been well-characterized in dogs, showing a moderate elimination half-life and a high volume of distribution. nih.gov Using this compound would facilitate similar in-depth studies in other species, providing critical data for predicting human pharmacokinetics.
Use in Microdosing and Exploratory ADME Studies
Exploratory Investigational New Drug (IND) studies, including microdosing, represent an early-stage clinical research strategy to evaluate a drug's behavior in humans. nih.gov A microdose is a very small, non-pharmacologically active dose of a drug administered to human volunteers to assess its pharmacokinetic profile. nih.gov Stable isotope-labeled compounds like this compound are ideal for these studies because they are non-radioactive and safe for human administration. metsol.com
In a "microtracer" study, a microdose of this compound could be administered intravenously at the same time as a therapeutic, non-labeled oral dose of Toceranib. This design allows for the determination of absolute bioavailability in a single session, as the IV and oral doses can be distinguished by mass spectrometry. nih.gov This method is more efficient than traditional crossover studies that require separate dosing sessions and a washout period. nih.gov The use of stable isotopes in early human ADME studies provides crucial data on drug absorption and clearance, helping to inform decisions on whether to advance a compound into further, more extensive clinical trials. metsol.comaap.org
Emerging Research Frontiers and Future Directions for Toceranib D8 Studies
Integration with Systems Biology and Omics Technologies
Systems biology aims to understand complex biological processes at a system level by integrating data from various "omics" technologies, such as metabolomics, proteomics, and genomics. nih.govnih.gov The precise quantification of drug concentrations is a foundational requirement for building predictive pharmacokinetic (PK) and pharmacodynamic (PD) models within a systems biology framework. nib.si
The primary role of toceranib-d8 is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are central to the field of metabolomics. researchgate.netmdpi.comnih.gov This allows for highly accurate and precise measurement of toceranib (B1682387) concentrations in plasma and other biological matrices. researchgate.netresearchgate.net This accurate data is essential for developing robust mathematical models that describe the drug's absorption, distribution, metabolism, and excretion (ADME).
Future research will focus on integrating this high-quality pharmacokinetic data, generated using this compound, into broader systems biology models. By combining drug exposure data with transcriptomic, proteomic, and metabolomic profiles of tumors and patients, researchers can begin to unravel the complex network of interactions that determine drug efficacy and toxicity. This approach holds the potential to identify novel biomarkers of response and resistance to toceranib therapy.
Table 1: Representative LC-MS/MS Parameters for Toceranib Quantification using this compound This table provides an example of typical mass spectrometry settings used in research studies for the quantification of toceranib with this compound as the internal standard (IS). Parameters may vary between specific laboratory setups.
| Parameter | Setting for Toceranib | Setting for this compound (IS) | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | mdpi.com |
| Multiple Reaction Monitoring (MRM) Transition (m/z) | 397.2 → 283.0 | 405.2 → 283.1 | researchgate.netmdpi.com |
| Declustering Potential (V) | 80 | 80 | nih.gov |
| Collision Energy (V) | Not specified | Not specified | |
| Collision Exit Potential (V) | 16 | 18 | researchgate.net |
Role in Understanding Interindividual Variability in Drug Response (Preclinical Basis)
A major challenge in oncology is the significant interindividual variability in how patients respond to drug therapy. pharmacologyeducation.org Studies in canine patients have demonstrated that there is considerable variation in the plasma concentrations of toceranib even when dogs are given similar doses. researchgate.netmdpi.comnih.gov This variability can lead to suboptimal efficacy in some individuals and increased toxicity in others.
The use of this compound as an internal standard has been fundamental to conducting the pharmacokinetic studies that have uncovered this variability. researchgate.netmdpi.comnih.gov By enabling the precise measurement of peak (Cmax) and trough (Cmin) plasma concentrations, this compound has allowed researchers to establish the preclinical and clinical basis for therapeutic drug monitoring (TDM). researchgate.netnih.gov For instance, a pilot study in dogs with solid tumors found that the mean interpatient variabilities in dose-normalized Cmax and Cmin were 29% and 61%, respectively. researchgate.netmdpi.com These findings highlight the need to move beyond a "one-size-fits-all" dosing approach.
Future research will continue to rely on analytical methods using this compound to build larger datasets correlating drug exposure with clinical outcomes. This will be essential for establishing clear therapeutic windows and developing individualized dosing regimens aimed at maximizing efficacy while minimizing adverse events.
Table 2: Reported Interindividual Variability in Toceranib Pharmacokinetics in Dogs This table summarizes findings on the variability of toceranib plasma concentrations in canine patients, a key area of investigation enabled by the use of this compound.
| Pharmacokinetic Parameter | Reported Mean Interpatient Variability (CV%) | Study Population | Reference |
| Dose-Normalized Peak Concentration (Cmax) | 29% | Dogs with solid tumors | researchgate.netmdpi.com |
| Dose-Normalized Trough Concentration (Cmin) | 61% | Dogs with solid tumors | researchgate.netmdpi.com |
Research Gaps and Unanswered Questions in this compound Science
Despite its utility, research focusing on this compound itself is virtually nonexistent, leading to several knowledge gaps and unanswered questions. The science of this compound is currently confined to its application as an analytical tool.
Key research gaps include:
Metabolic Fate and Kinetic Isotope Effect: There is no published information on the metabolic stability of this compound or whether the deuterium (B1214612) substitution alters its metabolic pathway compared to toceranib. Understanding the kinetic isotope effect is crucial, as it could potentially influence the compound's clearance rate, although this is generally minimal with d8 labeling.
Pharmacological Activity: It is presumed that this compound has no pharmacological activity distinct from toceranib and is used in quantities too small to have an effect. However, this has not been formally studied.
Application Beyond Plasma: While used for plasma analysis, validated methods for quantifying toceranib in different tumor tissues or other biofluids using this compound are not widely published. Such methods would be invaluable for understanding tissue-specific drug delivery.
Direct Imaging Applications: As mentioned, the potential for using this compound in advanced imaging techniques like imaging mass spectrometry remains an unexplored frontier.
Addressing these questions could expand the utility of this compound from a simple standard to a more versatile research tool.
Potential for Novel Research Applications and Methodological Advancements
Looking forward, the application of this compound can be expanded, driving novel research and methodological progress.
Potential Novel Research Applications:
Metabolite Identification: this compound could be used in "metabolite-in-search-of" studies. By comparing the mass spectra of metabolites from subjects given toceranib versus this compound, researchers could more easily identify drug-derived metabolites by looking for the characteristic mass shift.
Drug-Drug Interaction Studies: It could be employed in preclinical studies to precisely quantify how co-administered drugs affect the pharmacokinetics of toceranib, providing a clearer picture of potential drug-drug interactions.
High-Throughput Pharmacokinetic Screening: The robustness of analytical methods using this compound makes it suitable for higher-throughput screening of pharmacokinetic properties in preclinical models.
Potential Methodological Advancements:
Multi-Matrix Quantification: Development and validation of LC-MS/MS methods for the simultaneous quantification of toceranib and its major metabolites in various biological matrices (e.g., plasma, urine, tumor tissue) using their respective deuterated standards.
Microdosing Studies: The high sensitivity of mass spectrometry, anchored by a reliable internal standard like this compound, could facilitate preclinical microdosing studies to explore the pharmacokinetics of toceranib at very low, non-pharmacologically active doses.
Integrated PK/PD Modeling: The ultimate methodological advancement is the seamless integration of pharmacokinetic data, obtained using this compound, into comprehensive systems pharmacology models. These models would incorporate genetic data, tumor characteristics, and imaging results to create "virtual patients," allowing for the in-silico prediction of optimal, individualized treatment strategies for toceranib therapy.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Toceranib-d8’s mechanism of action?
- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:
- Feasibility : Ensure access to deuterated analogs and validated assays.
- Novelty : Identify gaps in literature (e.g., limited data on this compound’s off-target kinase effects).
- Ethics : Address animal/model welfare in pharmacokinetic (PK) studies.
- Relevance : Align with therapeutic goals (e.g., oncology applications). Validate the question through iterative literature reviews and pilot studies .
Q. What are the key considerations for designing reproducible experiments with this compound?
- Methodological Guidance :
- Protocol Standardization : Document synthesis steps (e.g., deuteration sites, purity thresholds >98%) and analytical methods (HPLC, mass spectrometry) to ensure batch consistency.
- Controls : Include positive/negative controls (e.g., non-deuterated Toceranib) to isolate isotopic effects.
- Replication : Use triplicate experiments and blinded analysis to minimize bias. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility benchmarks .
Q. How can researchers ensure data integrity when analyzing this compound’s pharmacokinetic (PK) parameters?
- Methodological Guidance :
- Data Logging : Use standardized tables (e.g., time-concentration matrices) with units (ng/mL, half-life) and metadata (model species, dosing regimens) .
- Statistical Preprocessing : Apply outlier detection (e.g., Grubbs’ test) and normality checks before parametric tests.
- Transparency : Publish raw datasets and code (e.g., R/Python scripts) in repositories like Dryad for peer validation .
Advanced Research Questions
Q. What strategies can resolve contradictory findings in this compound studies across different experimental models?
- Methodological Guidance :
- Systematic Review : Map discrepancies (e.g., variable IC50 values in cell vs. murine models) using PRISMA guidelines.
- Confounding Analysis : Evaluate factors like metabolic stability differences (deuterium kinetic isotope effects) or assay sensitivity .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
Q. How should researchers optimize statistical approaches for this compound dose-response studies?
- Methodological Guidance :
- Model Selection : Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC50/IC50.
- Power Analysis : Calculate sample sizes a priori to detect ≥20% effect sizes (α=0.05, power=0.8).
- Validation : Compare results against published benchmarks (e.g., Toceranib’s non-deuterated form) to contextualize isotopic impacts .
Q. What methodologies enhance the rigor of this compound’s in vitro-to-in vivo extrapolation (IVIVE)?
- Methodological Guidance :
- Physiologically Based PK (PBPK) Modeling : Incorporate deuterium’s molecular weight and lipophilicity into compartmental models.
- Interspecies Scaling : Adjust clearance rates using allometric principles (e.g., murine-to-human).
- Validation : Cross-check predictions with in vivo plasma concentration-time profiles .
Q. How can researchers address challenges in characterizing this compound’s metabolite profile?
- Methodological Guidance :
- High-Resolution MS : Use LC-HRMS to distinguish deuterated metabolites from endogenous compounds.
- Isotopic Clustering : Apply software tools (e.g., XCMS Online) to group isotopic peaks and reduce false positives.
- Synthesis of Reference Standards : Prepare deuterated metabolites for spectral matching .
Data Management & Reporting
Q. What are best practices for documenting and sharing this compound research data?
- Methodological Guidance :
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mzML), and Reusable (metadata templates).
- Supplementary Materials : Deposit synthetic protocols, spectral data, and dose-response curves in journals’ supplementary sections or institutional repositories .
Q. How should researchers handle null or inconclusive results in this compound studies?
- Methodological Guidance :
- Pre-Registration : Share hypotheses and methods on platforms like Open Science Framework to mitigate publication bias.
- Sensitivity Analysis : Test alternative hypotheses (e.g., deuterium’s impact on target binding kinetics) to refine conclusions.
- Transparent Reporting : Use CONSORT or ARRIVE guidelines for preclinical studies to detail limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
